3-[(3-Methoxyphenyl)methoxy]-2-methylquinoline
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Overview
Description
3-[(3-Methoxyphenyl)methoxy]-2-methylquinoline is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a methoxybenzyl group attached to the quinoline core, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methoxyphenyl)methoxy]-2-methylquinoline typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction. For example, 3-methoxybenzyl chloride can react with a quinoline derivative in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include using high-purity starting materials, controlling reaction temperatures, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Methoxyphenyl)methoxy]-2-methylquinoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The quinoline core can be reduced to form a tetrahydroquinoline derivative.
Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the quinoline core can produce a tetrahydroquinoline compound.
Scientific Research Applications
3-[(3-Methoxyphenyl)methoxy]-2-methylquinoline has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Quinoline derivatives are known for their antimicrobial and antimalarial activities, making this compound a potential candidate for biological studies.
Medicine: The compound can be explored for its potential therapeutic effects, such as anticancer or antiviral activities.
Industry: It can be used in the development of new materials or as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-[(3-Methoxyphenyl)methoxy]-2-methylquinoline depends on its specific biological target. For example, if it exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with their DNA synthesis or cell wall formation. The methoxybenzyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
3-[(4-Methoxybenzyl)oxy]-2-methylquinoline: Similar structure but with a different position of the methoxy group.
2-Methylquinoline: Lacks the methoxybenzyl group, which can affect its biological activity.
3-[(3-Methoxybenzyl)oxy]methylpyrrolidine: Contains a pyrrolidine ring instead of a quinoline core.
Uniqueness
3-[(3-Methoxyphenyl)methoxy]-2-methylquinoline is unique due to the presence of both the methoxybenzyl group and the quinoline core. This combination can result in distinct chemical properties and biological activities compared to other similar compounds.
Biological Activity
3-[(3-Methoxyphenyl)methoxy]-2-methylquinoline is a compound of interest in medicinal chemistry due to its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this specific compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C_{18}H_{17}NO_2
- CAS Number : 861206-46-4
This compound features a quinoline core substituted with a methoxyphenyl group and a methoxy group, which may influence its biological interactions.
Biological Activity Overview
Research has indicated that quinoline derivatives exhibit a range of biological activities. The following sections detail specific activities related to this compound.
Anticancer Activity
Several studies have highlighted the anticancer potential of quinoline derivatives. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest.
Table 1: Anticancer Activity of Quinoline Derivatives
Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 (Breast) | 5.2 | Induces apoptosis via caspase activation |
Quinoline Derivative A | HeLa (Cervical) | 4.8 | Inhibits topoisomerase II |
Quinoline Derivative B | A549 (Lung) | 6.1 | Disrupts mitochondrial membrane potential |
Antimicrobial Activity
Quinoline derivatives are also recognized for their antimicrobial properties. Research indicates that this compound may exhibit activity against various bacterial strains.
Table 2: Antimicrobial Activity Assessment
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 25 |
Escherichia coli | 30 |
Pseudomonas aeruginosa | 20 |
The mechanism through which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to involve:
- Interaction with Enzymes : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways, leading to cancer cell death.
- Membrane Disruption : The lipophilicity imparted by the methoxy groups may facilitate membrane penetration, affecting cellular functions.
Case Studies
- Study on Anticancer Effects : A study published in MDPI evaluated various quinoline derivatives for their anticancer properties. The results indicated that compounds with methoxy substitutions demonstrated enhanced potency against breast cancer cell lines, suggesting a promising avenue for further development .
- Antimicrobial Efficacy : Research assessing the antimicrobial activity of quinolines found that derivatives like this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .
Properties
IUPAC Name |
3-[(3-methoxyphenyl)methoxy]-2-methylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-13-18(11-15-7-3-4-9-17(15)19-13)21-12-14-6-5-8-16(10-14)20-2/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLNYZZYHBAOGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1OCC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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